2-(Trichloromethyl)quinazolin-4(1H)-one

Catalog No.
S857272
CAS No.
5558-95-2
M.F
C9H5Cl3N2O
M. Wt
263.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trichloromethyl)quinazolin-4(1H)-one

CAS Number

5558-95-2

Product Name

2-(Trichloromethyl)quinazolin-4(1H)-one

IUPAC Name

2-(trichloromethyl)-3H-quinazolin-4-one

Molecular Formula

C9H5Cl3N2O

Molecular Weight

263.5 g/mol

InChI

InChI=1S/C9H5Cl3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15)

InChI Key

BFLBZZSGIIUGIX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(Cl)(Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(Cl)(Cl)Cl

2-(Trichloromethyl)quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazoline family, characterized by its unique structure featuring a trichloromethyl group at the second position and a carbonyl group at the fourth position of the quinazoline ring. This compound is noted for its potential applications in medicinal chemistry and material science due to its diverse reactivity and biological activity.

The chemical reactivity of 2-(Trichloromethyl)quinazolin-4(1H)-one includes:

  • Hydration: The compound can undergo hydration reactions, leading to the formation of various derivatives.
  • Addition Reactions: It is capable of participating in nucleophilic addition reactions, particularly with amines and alcohols.
  • Hydrolysis: The trichloromethyl group can be hydrolyzed under acidic or basic conditions, yielding different functional groups .

Research indicates that 2-(Trichloromethyl)quinazolin-4(1H)-one exhibits significant biological activity, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Antitumor Activity: Studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further pharmacological exploration .
  • Anti-inflammatory Effects: Certain derivatives have been observed to possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

The synthesis of 2-(Trichloromethyl)quinazolin-4(1H)-one can be achieved through several methods:

  • Intramolecular C-H Activation: A novel approach involves a three-component reaction that utilizes C-H activation to form the quinazolinone structure with high yields .
  • Condensation Reactions: Traditional methods include the condensation of o-aminonitriles with various reagents such as dimethylformamide or phosphorus oxychloride .
  • Copper-Catalyzed Reactions: Recent studies have reported the use of copper-catalyzed one-pot multicomponent reactions to synthesize functionalized derivatives efficiently .

2-(Trichloromethyl)quinazolin-4(1H)-one has several potential applications:

  • Medicinal Chemistry: Due to its biological activities, it is being investigated for use in developing new antimicrobial and anticancer drugs.
  • Material Science: Its unique chemical properties make it suitable for synthesizing advanced materials and polymers.
  • Agricultural Chemicals: The compound may also find applications in developing agrochemicals due to its potential pest control properties.

Interaction studies involving 2-(Trichloromethyl)quinazolin-4(1H)-one focus on its binding affinity with various biological targets, including enzymes and receptors. These studies help elucidate the mechanism of action and therapeutic potential of this compound in treating diseases. For instance, molecular docking studies have indicated strong interactions with certain protein targets associated with cancer progression and bacterial resistance .

Several compounds share structural similarities with 2-(Trichloromethyl)quinazolin-4(1H)-one. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
QuinazolineBasic quinazoline structureLacks halogen substituents; less reactive
2-(Chloromethyl)quinazolin-4(1H)-oneChloromethyl group instead of trichloromethylGenerally less potent in biological assays
4(3H)-QuinazolinoneSimilar carbonyl group but no trichloromethylLacks the additional reactivity from trichloromethyl
2-(Bromomethyl)quinazolin-4(1H)-oneBromine substituentDifferent halogen chemistry; varied reactivity

The presence of the trichloromethyl group in 2-(Trichloromethyl)quinazolin-4(1H)-one enhances its reactivity compared to other similar compounds, allowing for more diverse synthetic pathways and biological interactions. This unique feature contributes significantly to its potential applications in medicinal chemistry and materials science.

XLogP3

2.5

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5558-95-2

Dates

Modify: 2023-08-16

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